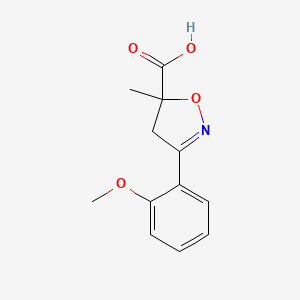

3-(2-Methoxy-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-12(11(14)15)7-9(13-17-12)8-5-3-4-6-10(8)16-2/h3-6H,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPURKNJWQOWGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)C2=CC=CC=C2OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the phenyl ring with a methoxy group. One common approach is to start with 2-methoxybenzaldehyde, which undergoes a series of reactions including cyclization and oxidation to form the isoxazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The isoxazole ring can be reduced to form different isomers or related compounds.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Various electrophilic and nucleophilic substitution reactions can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation: Esters, amides, and other carboxylic acid derivatives.

Reduction: Reduced isoxazole derivatives and related compounds.

Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Methoxy-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Modifications

Amide Derivatives

Key Differences :

- The hydroxyl group in 899513-34-9 improves aqueous solubility, whereas methoxy groups in 899513-56-5 enhance membrane permeability.

- Both amides retain the dihydroisoxazole core but diverge in bioactivity due to aryl substituent electronics.

Ester Derivatives

Key Differences :

Halogen-Substituted Analogs

Key Differences :

Simplified Isoxazole Carboxylic Acids

Key Differences :

Heterocyclic Hybrids

Key Differences :

- Increased molecular weight and complexity may challenge synthetic scalability.

Biological Activity

3-(2-Methoxy-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid (commonly referred to as compound 1) is a heterocyclic compound with potential therapeutic applications. Its unique structure allows for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of compound 1 is , with a molecular weight of approximately 233.24 g/mol. The structure features an isoxazole ring, which is known for its biological activity, particularly in the development of anti-inflammatory and anticancer agents.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compound 1 against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

Table 1: Anticancer Activity of Compound 1

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis through p53 activation |

| HeLa | 20.3 | Cell cycle arrest at G1 phase |

| A549 | 18.5 | Inhibition of cell migration |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. For instance, the compound exhibited an IC50 value of 15.0 µM against the MCF-7 cell line, suggesting significant cytotoxicity.

Anti-inflammatory Effects

Compound 1 has also demonstrated anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Table 2: Anti-inflammatory Activity

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| IL-6 | 65% |

| TNF-alpha | 70% |

These results indicate that compound 1 may serve as a potential therapeutic agent for inflammatory diseases.

The mechanism through which compound 1 exerts its biological effects involves several pathways:

- Apoptosis Induction : The activation of the p53 pathway leads to increased expression of pro-apoptotic factors.

- Cell Cycle Arrest : By interfering with cyclin-dependent kinases (CDKs), compound 1 can halt the progression of the cell cycle, particularly at the G1 phase.

- Cytokine Modulation : The compound modulates signaling pathways that regulate cytokine production, thereby reducing inflammation.

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of compound 1:

-

In Vivo Study on Tumor Growth :

- A murine model was used to evaluate tumor growth inhibition.

- Results indicated a significant reduction in tumor size compared to controls treated with vehicle only.

-

Toxicity Assessment :

- Acute toxicity studies revealed that compound 1 has a favorable safety profile with no significant adverse effects observed at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-Methoxy-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via cyclization of precursors such as hydroxylamine derivatives and α,β-unsaturated carbonyl compounds. Key parameters include temperature control (80–120°C), solvent polarity (e.g., ethanol or acetonitrile), and catalyst selection (e.g., acidic or basic conditions). Continuous flow reactors are recommended for scalable production to maintain consistent reaction kinetics and reduce side products . Purity is assessed via HPLC (>95%) and recrystallization in ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituents (e.g., methoxy group at δ 3.8 ppm and dihydroisoxazole ring protons at δ 4.1–4.3 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths and dihedral angles, confirming the planar geometry of the methoxyphenyl group and the puckered dihydroisoxazole ring.

- HRMS : High-resolution mass spectrometry validates the molecular ion peak at m/z 221.21 (calculated for ) .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial potential?

- Methodological Answer :

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL.

- MIC determination : Broth microdilution methods quantify minimum inhibitory concentrations, with comparisons to structurally related halogenated analogs (e.g., 3-(5-Bromo-2-fluorophenyl) derivatives) to assess substituent effects .

Advanced Research Questions

Q. How do crystallographic studies using SHELX software elucidate conformational dynamics of the dihydroisoxazole ring?

- Methodological Answer : SHELXL refinement of XRD data reveals torsional angles (e.g., C4–C5–O–N) and hydrogen-bonding networks (e.g., carboxylic acid O–H···O interactions). Molecular packing analysis identifies π-π stacking between methoxyphenyl groups, which may influence solubility and solid-state stability .

Q. What computational strategies resolve contradictions between in vitro bioactivity and in vivo efficacy?

- Methodological Answer :

- Metabolic stability assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways.

- Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., COX-2 for anti-inflammatory activity). Compare binding affinities with analogs (e.g., 3-(3,5-Dichlorophenyl) derivatives) to rationalize discrepancies .

Q. How do substituent variations (e.g., methoxy vs. halogen groups) impact structure-activity relationships (SAR) in related analogs?

- Methodological Answer :

- QSAR modeling : Train models using descriptors like Hammett σ values for substituents (methoxy: σ~0.12; bromo: σ~0.23) and logP (calculated via MarvinSketch). Correlate with bioactivity data (e.g., IC values) to predict optimized substituents .

- Electrostatic potential maps : Gaussian 09 calculations reveal electron-deficient regions near halogen atoms, enhancing interactions with hydrophobic enzyme pockets .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer :

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) for targets like acetylcholinesterase.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm hydrogen-bonding interactions observed in docking studies .

Data Analysis and Comparative Studies

Q. How can researchers reconcile conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Hansen solubility parameters : Calculate δ, δ, and δ values to predict optimal solvents (e.g., DMSO δ~26.7 MPa vs. ethanol δ~26.5 MPa).

- Dynamic light scattering (DLS) : Measure aggregation tendencies in aqueous buffers (pH 7.4) to explain low solubility despite polar functional groups .

Q. What strategies differentiate this compound’s bioactivity from its methyl ester prodrug derivatives?

- Methodological Answer :

- Hydrolysis kinetics : Monitor ester-to-acid conversion in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via LC-MS.

- Caco-2 permeability assays : Compare apical-to-basal transport rates to assess bioavailability differences .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.